molecular formula C14H14ClNO2S B2792148 N-(4-chlorophenyl)-4-ethylbenzenesulfonamide CAS No. 92253-12-8

N-(4-chlorophenyl)-4-ethylbenzenesulfonamide

Cat. No. B2792148
CAS RN: 92253-12-8
M. Wt: 295.78
InChI Key: WGKCQOGABDWBHK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-ethylbenzenesulfonamide, commonly known as CES, is a sulfonamide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 305.82 g/mol. CES has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Scientific Research Applications

Antiviral Activity

Starting from 4-chlorobenzoic acid, researchers synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives in six steps. These compounds were confirmed using NMR, IR, and elemental analysis. Notably, compounds 7b and 7i exhibited anti-tobacco mosaic virus (TMV) activity . Further investigations into its antiviral properties could be valuable.

Antibacterial and Antibiofilm Properties

While not directly studied for this compound, related derivatives have been explored. For instance, certain nicotinamide derivatives containing chlorophenyl moieties demonstrated antibacterial and antibiofilm activities . Investigating similar effects for N-(4-chlorophenyl)-4-ethylbenzenesulfonamide could be worthwhile.

Anti-Allergic Activities

Novel piperazine derivatives, including those with chlorophenyl substituents, have been evaluated for anti-allergic properties. Some of these compounds showed stronger potency against allergic asthma and itching than the positive control drug . Considering the structural similarities, it’s plausible that N-(4-chlorophenyl)-4-ethylbenzenesulfonamide might exhibit similar effects.

Herbicidal Potential

Sulfonamide derivatives have been investigated for potential agricultural applications, including herbicidal properties . Although specific studies on this compound are scarce, exploring its effects on plant growth and weed control could be relevant.

Antifungal Activity

Sulfonamide derivatives have been associated with antifungal properties . While direct evidence for N-(4-chlorophenyl)-4-ethylbenzenesulfonamide is limited, considering its structural features, it might be worth exploring its antifungal potential.

Anticonvulsant Effects

Certain 1,3,4-thiadiazoles have displayed anticonvulsant properties . Although not directly studied for this compound, further investigations could reveal whether it exhibits similar effects.

properties

IUPAC Name

N-(4-chlorophenyl)-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-2-11-3-9-14(10-4-11)19(17,18)16-13-7-5-12(15)6-8-13/h3-10,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKCQOGABDWBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-ethylbenzenesulfonamide

Synthesis routes and methods

Procedure details

To a solution of 4-ethylbenzenesulfonyl chloride (90%, 4.25 g (20.8 mmol)) in pyridine (10 ml), 4-chloroaniline (2.55 g (20.0 mmol)) was added with stirring at room temperature. After 18 hours' stirring at room temperature, water (100.0 ml) was added to the reaction mixture and the mixture was extracted with ethyl acetate. The extract was washed with dilute hydrochloric acid, water and a saturated aqueous solution of sodium chloride successively, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure to give 5.26 g (89%) of 4′-chloro-4-ethylbenzenesulfonanilide as white crystals.
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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